REACTION_CXSMILES
|
BrC1C=NC(Cl)=NC=1.CC1NC=CN=1.[Br:15][C:16]1[CH:17]=[N:18][C:19]([N:22]2[CH:26]=[C:25](C)[N:24]=[C:23]2[CH3:28])=[N:20][CH:21]=1>>[Br:15][C:16]1[CH:21]=[N:20][C:19]([N:22]2[CH:26]=[CH:25][N:24]=[C:23]2[CH3:28])=[N:18][CH:17]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC(=NC1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC=CN1
|
Name
|
5-bromo-2-(2,4-dimethyl-1H-imidazol-1-yl)-pyrimidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC(=NC1)N1C(=NC(=C1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC(=NC1)N1C(=NC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |